molecular formula C15H10N2O2 B3024208 2-Pyridin-2-yl-quinoline-4-carboxylic acid CAS No. 57882-27-6

2-Pyridin-2-yl-quinoline-4-carboxylic acid

Cat. No.: B3024208
CAS No.: 57882-27-6
M. Wt: 250.25 g/mol
InChI Key: WSYCFYURDIXHNT-UHFFFAOYSA-N
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Description

2-Pyridin-2-yl-quinoline-4-carboxylic acid is an organic compound with the molecular formula C15H10N2O2 and a molecular weight of 250.25 g/mol This compound is characterized by a quinoline ring fused with a pyridine ring and a carboxylic acid functional group at the 4-position of the quinoline ring

Preparation Methods

The synthesis of 2-Pyridin-2-yl-quinoline-4-carboxylic acid typically involves the reaction of 2-acetylpyridine with isatin . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

2-Pyridin-2-yl-quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the pyridine or quinoline rings are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Pyridin-2-yl-quinoline-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Pyridin-2-yl-quinoline-4-carboxylic acid can be compared with other similar compounds, such as:

Biological Activity

2-Pyridin-2-yl-quinoline-4-carboxylic acid (C15H10N2O2), also known by its CAS number 57882-27-6, is a heterocyclic compound notable for its diverse biological activities. This compound is synthesized primarily from 2-acetylpyridine and isatin, and it has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating the antibacterial effects of various quinoline derivatives, this compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition leads to cell cycle arrest in the G2/M phase, ultimately resulting in apoptosis (programmed cell death) in various cancer cell lines, including breast and lung cancer .

Case Study: Breast Cancer Cell Lines

A specific case study involving MCF-7 breast cancer cells reported that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways, which are critical mediators of apoptosis .

The biological activity of this compound can be attributed to its structural features:

  • Interaction with Enzymes : The compound inhibits key enzymes involved in cellular processes, such as tubulin and various protein kinases.
  • Formation of Reactive Species : It can generate reactive oxygen species (ROS), contributing to oxidative stress within cells, which can lead to apoptosis.
  • Targeting Specific Pathways : Related compounds have been shown to inhibit collagen synthesis and exhibit anti-fibrotic activity by affecting fibroblast function.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure VariationBiological Activity
2-Pyridin-4-yl-quinoline-4-carboxylic acidPyridine at different positionSimilar antimicrobial properties
Quinolinyl-pyrazolesPyrazole ring fused with quinolineVarying anticancer activities
2-(Pyridin-2-yl) Pyrimidine DerivativesPyrimidine instead of quinolineDifferent enzyme inhibition profiles

Research Findings

Recent studies have focused on enhancing the bioavailability and efficacy of this compound through various modifications and formulations. For instance, researchers have explored its use in metal complexes that exhibit improved antibacterial properties under light activation .

Synthesis and Modifications

The synthesis typically involves refluxing 2-acetylpyridine with isatin in solvents like ethanol or methanol, often using p-toluenesulfonic acid as a catalyst. This method allows for the production of high-purity compounds suitable for biological testing.

Properties

IUPAC Name

2-pyridin-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-15(19)11-9-14(13-7-3-4-8-16-13)17-12-6-2-1-5-10(11)12/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYCFYURDIXHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50225887
Record name Cinchoninic acid, 2-(2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7491-86-3, 57882-27-6
Record name Cinchoninic acid, 2-(2-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinchoninic acid, 2-(2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-2-yl)quinoline-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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